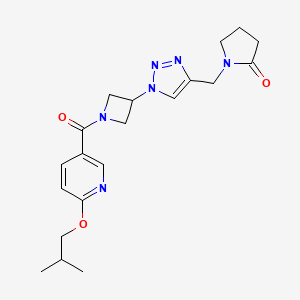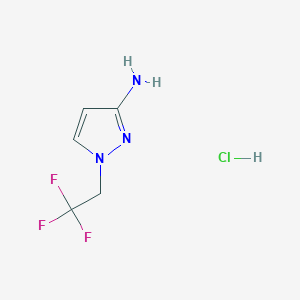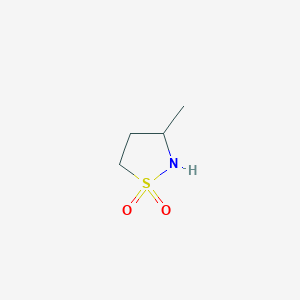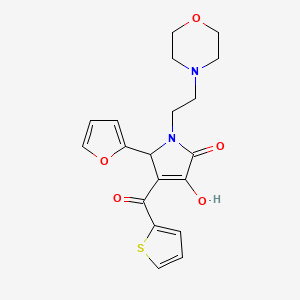
1-((1-(1-(6-isobutoxynicotinoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(1-(6-isobutoxynicotinoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H26N6O3 and its molecular weight is 398.467. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(1-(6-isobutoxynicotinoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(1-(6-isobutoxynicotinoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The research on compounds structurally related to the one mentioned focuses on their synthesis and potential applications in treating various health conditions. For instance:
Synthesis and Pharmacological Activity : Compounds with azetidine, pyrrolidine, and related structures have been synthesized and evaluated for their pharmacological activities. Such compounds are often investigated for their potential as selective agonists or inhibitors targeting specific receptors or enzymes, which could be beneficial in developing treatments for conditions like cancer, bacterial infections, and neurological disorders (Habernickel, 2001).
Selective Estrogen Receptor Degraders (SERDs) : Research into tricyclic indazoles as SERDs has led to the development of compounds like AZD9833, which showed promise in treating ER+ breast cancer due to its ability to degrade the estrogen receptor α in cell lines and exhibit potent in vivo activity in mouse xenograft models (Scott et al., 2020).
Antibacterial Agents : Nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives have been prepared to expand the spectrum of antibacterial activity to include Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. Modifications to the azole moieties significantly affect the compounds' antibacterial activity, highlighting the importance of structural optimization in developing new antibiotics (Genin et al., 2000).
Antidepressant and Nootropic Agents : The synthesis and evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone have shown potential antidepressant and nootropic activities. This research underscores the potential of the 2-azetidinone skeleton as a central nervous system active agent, paving the way for the development of more potent and safe therapeutic agents (Thomas et al., 2016).
Propiedades
IUPAC Name |
1-[[1-[1-[6-(2-methylpropoxy)pyridine-3-carbonyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-14(2)13-29-18-6-5-15(8-21-18)20(28)25-11-17(12-25)26-10-16(22-23-26)9-24-7-3-4-19(24)27/h5-6,8,10,14,17H,3-4,7,9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLVMKCULPEMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(1-(6-isobutoxynicotinoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole](/img/structure/B2894473.png)
![N-benzyl-4-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide](/img/structure/B2894475.png)
![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2894476.png)
![1-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2894477.png)




![N-(2,4-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2894484.png)



![N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2894493.png)